Methyl-2-(cyclohexylsulphonyl)benzoate is an organic compound characterized by a benzoate moiety substituted with a cyclohexylsulfonyl group. This compound falls under the category of sulfonyl esters, which are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of methyl-2-(cyclohexylsulphonyl)benzoate allows for various chemical modifications, making it a valuable intermediate in the synthesis of pharmaceutical compounds.
Methyl-2-(cyclohexylsulphonyl)benzoate can be sourced from various chemical suppliers and is classified as a sulfonate ester. Its molecular formula is , and it is recognized for its potential biological activity, particularly in the development of drugs targeting specific enzymatic pathways.
The synthesis of methyl-2-(cyclohexylsulphonyl)benzoate typically involves several key steps:
This multi-step synthetic route allows for the introduction of the cyclohexylsulfonyl group onto the benzoate framework effectively.
Methyl-2-(cyclohexylsulphonyl)benzoate can participate in various chemical reactions, including:
These reactions highlight the compound's versatility as a synthetic intermediate.
The mechanism of action for methyl-2-(cyclohexylsulphonyl)benzoate primarily revolves around its role as an electrophile in nucleophilic substitution reactions. The sulfonate group acts as a leaving group, facilitating the substitution by nucleophiles.
For example, when reacted with an amine, the nucleophile attacks the carbon atom bonded to the sulfonate group, leading to the formation of a new amine-substituted benzoate while releasing cyclohexanesulfonic acid.
Methyl-2-(cyclohexylsulphonyl)benzoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis.
Methyl-2-(cyclohexylsulphonyl)benzoate serves multiple purposes in scientific research and industry:
The compound's ability to undergo various chemical transformations makes it a valuable asset in both academic research and industrial applications.
Methyl-2-(cyclohexylsulfonyl)benzoate was developed within a series of methyl 5-sulfamoyl-benzoates specifically engineered for selective inhibition of tumor-associated carbonic anhydrase isozymes. Among the twelve catalytically active human carbonic anhydrases (CAs), CAIX is overexpressed in various solid tumors, where it acidifies the tumor microenvironment to facilitate invasion and metastasis [2] [3]. The molecular design exploited key structural differences in the enzyme active sites: CAIX features a Val131 residue at the binding pocket entrance, creating a more open architecture compared to the bulky Tyr204 and Phe131 residues in CAI and CAII, respectively [3] [6]. This structural distinction allowed strategic positioning of the cyclohexylsulfonyl moiety to sterically complement the CAIX active site while impeding binding to off-target isoforms. The design achieved unprecedented selectivity (>100-fold) for CAIX over other CA isozymes, addressing a critical challenge in anticancer drug development where non-selective inhibition causes dose-limiting side effects [2] [6].
The synthesis of methyl-2-(cyclohexylsulfonyl)benzoate commenced with methyl 2,4-dihalo-5-sulfamoyl-benzoates (1, 2) as key intermediates, where halogen positions dictated regiochemical outcomes during nucleophilic substitution. Systematic optimization revealed that thiol nucleophilicity and solvent polarity profoundly influenced substitution patterns [2] [3]. Aromatic thiols (phenylthiol, naphthylthiol) exhibited higher reactivity and preferentially formed ortho-substituted products, while aliphatic thiols favored para-substitution. Bulky aliphatic thiols like cyclododecylthiol exclusively generated para-substituted isomers due to steric constraints [2]. Crucially, solvent screening demonstrated that polar aprotic solvents like DMSO dramatically improved conversion yields for ortho-substitution compared to protic solvents like methanol. The nucleophilic aromatic substitution proceeded at 60°C for 72 hours with triethylamine as base, yielding the ortho-cyclohexylthio intermediate essential for subsequent oxidation [3].
Table 1: Regioselectivity in Nucleophilic Substitution of Methyl 2,4-Dichloro-5-sulfamoyl-benzoate
| Thiol Reactant | Conversion (%) | 2-Substituted (%) | 4-Substituted (%) | 2,4-Disubstituted (%) |
|---|---|---|---|---|
| Phenylthiol | 89.47-96.67 | 58.82 | 35.29 | 5.88 |
| Naphthylthiol | 95.07-96.92 | 51.81 | 40.42 | 7.77 |
| Benzylthiol | 72.73-71.55 | 23.53 | 73.53 | 2.94 |
| Cyclohexylthiol | 72.15-73.60 | 12.28 | 87.72 | - |
| Cyclododecylthiol | 13.70-18.19 | - | 100.00 | - |
The critical sulfonyl group incorporation was achieved through oxidation of sulfanyl intermediates under carefully optimized conditions. Initial attempts using classical oxidants resulted in over-oxidation or poor yields, prompting development of a peracetic acid-based protocol generated in situ for controlled conversion [2] [3]. Solvent optimization proved pivotal: reactions in polar aprotic solvents (DMSO) provided higher conversion efficiency compared to protic solvents due to enhanced intermediate stability and reduced side reactions. The temperature was maintained below 25°C during oxidation to prevent ester hydrolysis and sulfonamide degradation, while rigorous exclusion of moisture minimized acid-mediated side products. Reaction monitoring via HPLC/UV/MS confirmed complete conversion of the sulfide to the sulfone without detectable sulfoxide intermediates when stoichiometry was precisely controlled [3]. The final methyl-2-(cyclohexylsulfonyl)benzoate was purified through silica chromatography, with structural verification via NMR and high-resolution mass spectrometry [1] [3].
Table 2: Solvent Effects on Sulfonyl Group Formation
| Solvent System | Reaction Temperature (°C) | Conversion Efficiency (%) | Byproduct Formation |
|---|---|---|---|
| Methanol | 60 | <30 | High (disulfoxides) |
| Dichloromethane | 25 | 65-75 | Moderate |
| DMSO | 25 | >95 | Minimal |
Systematic evaluation of substitution geometry revealed profound pharmacological implications for CAIX binding. The ortho-substituted cyclohexylsulfonyl derivative (methyl-2-(cyclohexylsulfonyl)benzoate) exhibited exceptional binding affinity (Kd = 0.12 nM) for CAIX, surpassing para-substituted analogues by >1,000-fold in selectivity [2] [6]. X-ray crystallography demonstrated that the ortho-positioning forced the benzenesulfonamide ring into a constrained orientation that optimally positioned the sulfonamide zinc-binding group toward CAIX's catalytic Zn²⁺ ion, while the bulky cyclohexylsulfonyl moiety extended into the hydrophobic cleft near Val131 [3] [6]. In contrast, para-substituted isomers adopted conformations that clashed with conserved residues in off-target isoforms like CAII. The ester group at the meta-position contributed to affinity but did not significantly influence selectivity between isoforms [3]. Electronic effects further distinguished these analogues: ortho-substitution maintained the sulfonamide's planarity with the aromatic ring, optimizing hydrogen-bonding networks with Thr199 and Gln92 residues, whereas para-substitution disrupted this electronic complementarity [6] [9].
Table 3: Binding Affinity Comparison of Key Analogues
| Compound | CAIX Kd (nM) | CAII Kd (nM) | Selectivity Ratio (CAII/CAIX) |
|---|---|---|---|
| Methyl-2-(cyclohexylsulfonyl)benzoate (ortho) | 0.12 | 15.8 | >100 |
| Methyl-4-(cyclohexylsulfonyl)benzoate (para) | 8.7 | 22.3 | 2.6 |
| Methyl-2-[(cyanomethyl)sulfonyl]benzoate | 4.5 | 98.1 | 21.8 |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1